molecular formula C18H17N5O2S B2406358 4-oxo-N-(thiophen-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-69-6

4-oxo-N-(thiophen-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2406358
CAS No.: 946360-69-6
M. Wt: 367.43
InChI Key: ZXMIDXXBFDFHBU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a p-tolyl group, and an imidazo[2,1-c][1,2,4]triazine ring. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography could be used to determine the exact structure . The presence of multiple ring structures could result in a rigid, planar molecule, while the various functional groups could introduce regions of polarity.


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The thiophene ring, for example, is aromatic and relatively stable, but can undergo electrophilic aromatic substitution. The imidazo[2,1-c][1,2,4]triazine ring is also likely to influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of complex heterocyclic compounds often involves the use of thiophene and triazine derivatives as key intermediates due to their versatile reactivity and potential biological activities. For instance, research has demonstrated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are precursors for a variety of nitrogen nucleophiles yielding compounds such as pyrazole, isoxazole, pyrimidine, triazine, and others, showcasing the broad applicability of these moieties in heterocyclic chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Biological Activity

Compounds containing the imidazo[2,1-c][1,2,4]triazine moiety and related structures have been investigated for their biological activities. For example, a study on the microwave-assisted synthesis of hybrid molecules containing cephalosporanic acid moieties revealed antimicrobial, antilipase, and antiurease activities, highlighting the potential of these compounds in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Mechanistic Studies

Understanding the reaction mechanisms involving thiophene and triazine derivatives is crucial for advancing synthetic methodologies. Research on the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea revealed an ANRORC rearrangement mechanism, providing insights into the synthetic versatility of these compounds (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).

Future Directions

Future research could focus on exploring the potential biological activity of this compound. It could be tested in various assays to determine its effects on different biological targets. Additionally, modifications could be made to its structure to optimize its activity and reduce any potential toxicity .

Properties

IUPAC Name

8-(4-methylphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-12-4-6-13(7-5-12)22-8-9-23-17(25)15(20-21-18(22)23)16(24)19-11-14-3-2-10-26-14/h2-7,10H,8-9,11H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMIDXXBFDFHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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